4-tert-Octylphenol Monoethoxylate-13C6

Catalog No.
S864733
CAS No.
1173019-48-1
M.F
C16H26O2
M. Wt
256.336
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Octylphenol Monoethoxylate-13C6

CAS Number

1173019-48-1

Product Name

4-tert-Octylphenol Monoethoxylate-13C6

IUPAC Name

2-[4-(2,4,4-trimethylpentan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyethanol

Molecular Formula

C16H26O2

Molecular Weight

256.336

InChI

InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3/i6+1,7+1,8+1,9+1,13+1,14+1

InChI Key

JYCQQPHGFMYQCF-FQPQTBQFSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO

Synonyms

2-[p-(1,1,3,3-Tetramethylbutyl)phenoxy]ethanol-13C6; 2-(4-tert-Octylphenoxy)ethanol-13C6; 4-tert-Octylphenyl (2-Hydroxyethyl)ether-13C6; OP1EO-13C6; NSC 525913C6;

4-t-OPEO-1 is a nonylphenol ethoxylate (NPE) []. NPEs are a class of surfactants, meaning they can lower the surface tension of water. 4-t-OPEO-13C6 is an isotopically labeled version of 4-t-OPEO-1, where six carbon atoms in the tert-octyl phenol group are replaced with the heavier isotope 13C []. This isotopic substitution allows for easier detection and quantification of the molecule using mass spectrometry techniques [].


Molecular Structure Analysis

4-t-OPEO-13C6 consists of two main parts:

  • tert-Octylphenol ring: This aromatic ring has a hydroxyl group (OH) attached at the 4th position and a bulky tert-butyl group (C(CH3)3) attached to the first carbon []. The six carbons in the tert-butyl group are isotopically labeled with 13C in this specific variant.
  • Ethoxylate chain: This is a short chain of one ethylene oxide unit (CH2CH2O) attached to the phenol ring through an ether linkage (C-O-C) [].

The key features of the structure include:

  • The bulky tert-butyl group makes the molecule lipophilic (fat-soluble) [].
  • The presence of the hydroxyl group and the ethoxylate chain contributes to the molecule's surfactant properties [].

Chemical Reactions Analysis

  • Synthesis: NPEs are typically synthesized by reacting nonylphenol with ethylene oxide under specific conditions.
  • Hydrolysis: NPEs can degrade in the environment through a process called hydrolysis, where the ether linkage between the phenol ring and the ethoxylate chain is broken down by water molecules.

Physical And Chemical Properties Analysis

  • Liquids or low melting point solids at room temperature [].
  • Soluble in organic solvents due to the lipophilic tert-octyl group [].
  • Moderately soluble in water due to the presence of the hydrophilic hydroxyl and ethoxylate groups [].

4-t-OPEO-13C6 itself likely doesn't have a specific mechanism of action. However, the original molecule (4-t-OPEO-1) acts as a surfactant by reducing the surface tension of water. This allows for better mixing of oil and water, making them useful in various industrial applications such as detergents, emulsifiers, and wetting agents [].

Internal Standard for Environmental Analysis:

4-tert-Octylphenol Monoethoxylate-13C6 (4-t-OP-1EO-13C6) is a valuable tool in environmental science research as an internal standard for analyzing environmental samples for the presence of nonylphenol ethoxylates (NPEs). NPEs are a class of widely used nonionic surfactants that have been found to be persistent environmental pollutants with potential endocrine-disrupting effects [, ].

The 13C isotope enrichment in the molecule allows researchers to distinguish the internal standard from the native NPEs present in the sample. This distinction is crucial for accurate quantification of NPEs, as it eliminates any potential interference from matrix effects or other background signals that might overlap with the NPE peaks in the analytical instrument [].

Tracer Studies:

4-t-OP-1EO-13C6 can be used as a tracer in environmental studies to investigate the fate and transport of NPEs in various environmental compartments, such as water, sediment, and soil. By introducing the isotopically labeled 4-t-OP-1EO-13C6 into the environment and monitoring its presence and transformation over time, researchers can gain valuable insights into the environmental behavior of NPEs. This information is crucial for assessing their environmental risks and developing strategies for their remediation [].

XLogP3

4.6

Wikipedia

2-{[4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl]oxy}ethan-1-ol

Dates

Modify: 2023-08-15

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